molecular formula C9H7Cl B14641873 1-Chloro-1H-indene CAS No. 53820-89-6

1-Chloro-1H-indene

Katalognummer: B14641873
CAS-Nummer: 53820-89-6
Molekulargewicht: 150.60 g/mol
InChI-Schlüssel: JKRCFFQHGMPORJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1H-indene is an organic compound with the molecular formula C9H7Cl It is a derivative of indene, where a chlorine atom is substituted at the first position of the indene ring

Vorbereitungsmethoden

1-Chloro-1H-indene can be synthesized through several methods. One common synthetic route involves the chlorination of indene. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield of the desired product .

Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of this compound.

Analyse Chemischer Reaktionen

1-Chloro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form indanone derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: Reduction of this compound can lead to the formation of indane derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-indanone, while reduction can produce 1-chloroindane .

Wissenschaftliche Forschungsanwendungen

1-Chloro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 1-Chloro-1H-indene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products.

The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, the compound may interact with cellular components, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1H-indene can be compared with other similar compounds, such as:

    Indene: The parent compound of this compound, which lacks the chlorine substitution.

    1-Bromo-1H-indene: A similar compound where a bromine atom is substituted at the first position instead of chlorine.

    1-Iodo-1H-indene: Another analogous compound with an iodine atom at the first position.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can influence the types of reactions it undergoes and the products formed .

Eigenschaften

CAS-Nummer

53820-89-6

Molekularformel

C9H7Cl

Molekulargewicht

150.60 g/mol

IUPAC-Name

1-chloro-1H-indene

InChI

InChI=1S/C9H7Cl/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,9H

InChI-Schlüssel

JKRCFFQHGMPORJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(C=CC2=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.